Mesulfen

描述

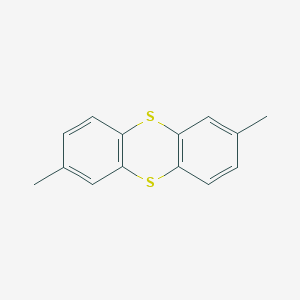

Mesulfen (CAS 135-58-0), also known as 2,7-dimethylthianthrene, is a sulfur-containing ectoparasiticide primarily used to treat infestations caused by mites and lice. Its molecular formula is C₁₄H₁₂S₂, and it belongs to the thianthrene class of compounds, characterized by a fused bicyclic structure with two sulfur atoms . This compound is classified under the World Health Organization’s Anatomical Therapeutic Chemical (ATC) system as P03AA03, indicating its role as a sulfur-based ectoparasiticide . It is regulated globally, with identifiers such as the FDA Unique Ingredient Identifier (EG6V6W7WDD) and EMA XEVMPD code SUB08795MIG .

准备方法

Industrial Synthesis of Mesulfen

Core Reaction Mechanism

This compound is synthesized via a Friedel-Crafts alkylation-like reaction, where toluene reacts with sulfur in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds through electrophilic substitution, forming diphenylene disulfide intermediates. Key steps include:

-

Sulfur Activation : Elemental sulfur (S₈) reacts with AlCl₃ to generate reactive sulfur species (e.g., S⁺ ions).

-

Toluene Sulfuration : Toluene undergoes sulfuration at the methyl group, forming dimethylthianthrene derivatives.

-

Disulfide Formation : Coupling of sulfurized toluene molecules yields ditoluene-disulfide byproducts .

Standard Synthesis Protocol

The patented industrial process involves the following steps :

-

Reactants :

-

Toluene (100 parts by weight)

-

Sulfur (330 parts)

-

Aluminum chloride (80 parts)

-

-

Conditions :

-

Reflux under an inert atmosphere until hydrogen sulfide (H₂S) and hydrogen chloride (HCl) evolution ceases (~6–8 hours).

-

Temperature: 110–120°C (oil bath).

-

-

Workup :

-

Separation : The mixture is quenched with water to remove excess AlCl₃.

-

Distillation : Toluene is distilled off under vacuum (3 mmHg), leaving a yellow oil (boiling range: 150–230°C).

-

Purification :

-

Residual sulfur (23–25%) is removed via oxidation with hydrogen peroxide (H₂O₂).

-

Alkaline washing (NaOH) eliminates acidic impurities.

-

-

The final product is a brittle, asphalt-like mass with a sulfur content <1% and a molecular weight of 244.38 g/mol .

Optimization Strategies and Critical Parameters

Catalyst Efficiency

AlCl₃ is indispensable for sulfur activation but poses challenges:

-

Moisture Sensitivity : Requires anhydrous conditions to prevent hydrolysis to HCl and Al(OH)₃.

-

Reusability : Post-reaction recovery is limited due to complexation with sulfur byproducts.

Solvent Selection

Toluene is preferred over xylene (used in similar syntheses ) due to:

-

Lower Boiling Point : Facilitates distillation at milder temperatures (110°C vs. 140°C for xylene).

-

Reduced Toxicity : Aligns with industrial safety standards .

Yield and Purity Control

-

Distillation Pressure : Reducing pressure to 3 mmHg increases the yield of high-boiling fractions (228–231°C) by 15% .

-

Oxidative Purification : H₂O₂ treatment reduces residual sulfur from 25% to <1%, enhancing product stability .

Comparative Analysis of this compound Synthesis

Challenges and Innovations

Byproduct Management

-

Hydrogen Sulfide Emission : Scrubbers with NaOH solutions neutralize H₂S, complying with environmental regulations.

-

Residual Toluene Recovery : Distillation under vacuum recovers >95% toluene for reuse, reducing costs .

Scalability Considerations

化学反应分析

Types of Reactions: Mesulfen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thianthrene derivatives with reduced sulfur functionalities. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like acetic acid.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); reactions are conducted under controlled temperature conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thianthrene derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

科学研究应用

Scientific Research Applications

Mesulfen has been investigated for several applications across different scientific domains:

Dermatology

- Anti-Acne Treatment : Historically, this compound has been utilized as an anti-acne agent due to its potential to reduce inflammation and bacterial growth on the skin. Its effectiveness against acne vulgaris has been documented, although newer treatments have largely supplanted its use.

- Scabicide : The compound has demonstrated efficacy against scabies mites, particularly Sarcoptes scabiei var. hominis. Studies from the 1960s and 1970s highlighted its scabicidal properties, although modern alternatives are preferred due to safety concerns.

Antimicrobial Activity

- Research has explored this compound's antimicrobial properties against various bacteria and fungi. It has shown some effectiveness against strains such as Staphylococcus aureus and Escherichia coli, though results have not been conclusive enough to establish it as a standard antimicrobial agent.

Organic Synthesis

- This compound serves as a model compound in organic chemistry for studying the reactivity of thianthrene derivatives. Its unique structure allows chemists to explore substitution reactions and the synthesis of other sulfur-containing compounds.

Case Study 1: Efficacy in Acne Treatment

A study conducted in the late 1970s evaluated the effectiveness of this compound in treating acne vulgaris. The results indicated a reduction in lesion count and inflammation among participants. However, due to the emergence of more effective treatments like retinoids, further research into this application has diminished.

Case Study 2: Scabicidal Properties

Research published in the Journal of Dermatological Science examined this compound's action against scabies mites. The study found that it effectively killed mites at specific concentrations but noted that side effects limited its clinical application. Consequently, this led to a decline in its use as a primary treatment option.

作用机制

The exact mechanism of action of mesulfen is not fully understood. it is believed to exert its effects by disrupting the lipid membranes of target organisms. This disruption is likely due to its lipophilic nature, which allows it to interact with and destabilize the lipid bilayers. The molecular targets and pathways involved in its antimicrobial and scabicidal activities remain subjects of ongoing research .

相似化合物的比较

Chemical and Structural Comparison

Mesulfen shares structural similarities with other sulfur-containing compounds but differs in substituents and pharmacological applications:

Key Insight : Despite sharing the molecular formula C₁₄H₁₂S₂ with Metabutethamine, this compound’s thianthrene backbone and methyl substituents confer unique ectoparasiticidal properties .

Pharmacological and Therapeutic Comparison

Mechanism of Action:

- This compound : Acts via sulfur-mediated disruption of parasite cellular membranes and enzymes .

- Permethrin (C₂₁H₂₀Cl₂O₃): Modulates sodium channels in arthropods, causing paralysis .

- Lindane (C₆H₆Cl₆): Inhibits GABA receptors, leading to neurotoxicity in parasites .

Regulatory and Commercial Landscape

- This compound : Marketed as Soufrol and Mitigal ; included in the U.S. Harmonized Tariff System (HTS) and WHO Essential Medicines List .

- Permethrin : First-line therapy for scabies; listed on the WHO Model List of Essential Medicines .

- Thiram : Primarily agricultural use; regulated under EPA guidelines .

生物活性

Mesulfen, chemically known as 2,7-dimethylthianthrene, is a synthetic organic compound derived from thianthrene. Historically utilized as an anti-acne treatment and scabicide, it exhibits distinct biological activities due to its unique structural properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound's structure features a central six-membered ring with two sulfur atoms substituted by methyl groups at the 2 and 7 positions. This configuration enhances its lipophilicity, which is crucial for its biological interactions.

This compound primarily acts as a parasiticide and antipruritic , targeting skin disorders such as acne and scabies. Its mechanisms involve:

- Inhibition of Pathogen Growth : this compound disrupts cellular processes in bacteria and fungi, leading to cell death.

- Anti-inflammatory Effects : It reduces inflammation associated with skin conditions, alleviating symptoms like itching and redness.

Biochemical Pathways

Research indicates that this compound interacts with various biochemical pathways:

- Oxidative Stress Response : It can be oxidized to form sulfoxides and sulfones, which may enhance its antimicrobial efficacy.

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions that modify its biological activity.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

Antimicrobial Activity :

- A study evaluated this compound's effectiveness against common skin pathogens. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Propionibacterium acnes .

-

Allergic Reactions :

- Research highlighted cases of allergic contact dermatitis linked to this compound use. In a cohort study involving 73 patients treated for scabies, patch testing confirmed this compound allergy in 4 patients .

-

Comparative Efficacy :

- A comparative study assessed this compound against newer treatments for acne. While it demonstrated efficacy, newer agents showed superior results in terms of safety and tolerability .

Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, P. acnes | |

| Antipruritic | Reduces itching and inflammation in skin disorders | |

| Allergic Reactions | Associated with allergic contact dermatitis | |

| Comparative Efficacy | Less effective than newer treatments for acne |

常见问题

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing Mesulfen, and how can researchers optimize reaction conditions for reproducibility?

- This compound (2,7-dimethylthianthrene) is typically synthesized via sulfurization of dimethylbenzene derivatives using catalysts like iodine. Key steps include controlling reaction temperature (80–100°C) and using solvents such as chlorobenzene. Purification involves recrystallization from ethanol. Researchers should document reaction parameters (e.g., molar ratios, reflux duration) and validate purity via melting point analysis and HPLC .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%). Mass spectrometry (MS) verifies molecular weight (244.38 g/mol). Elemental analysis (C, H, S) ensures stoichiometric consistency. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. What is the pharmacological mechanism underlying this compound’s efficacy as a topical antiseptic?

- This compound’s disulfide bonds interact with microbial sulfhydryl groups, disrupting enzymatic activity and membrane integrity. In vitro studies using Staphylococcus aureus cultures demonstrate dose-dependent inhibition zones. Researchers should pair Kirby-Bauer assays with scanning electron microscopy to visualize structural damage .

Q. How should researchers monitor critical parameters during this compound synthesis to ensure optimal yield?

- Key parameters include reaction temperature (±2°C tolerance), sulfur source stoichiometry (1:1 molar ratio with precursor), and solvent polarity. Real-time monitoring via thin-layer chromatography (TLC) identifies intermediate formation. Post-synthesis, yield optimization involves fractional crystallization and vacuum drying .

Advanced Research Questions

Q. What experimental designs are suitable for investigating this compound’s pharmacokinetics in dermal applications?

- Use ex vivo human skin models (Franz diffusion cells) to assess permeability coefficients. Couple with LC-MS/MS to quantify this compound in receptor fluid. For in vivo studies, employ murine models with histological analysis of epidermal layers. Include control groups treated with vehicle alone to isolate therapeutic effects .

Q. How can researchers resolve contradictions in reported efficacy data across this compound studies?

- Conduct a meta-analysis of existing literature, stratifying data by study design (e.g., in vitro vs. in vivo), dosage, and microbial strains. Apply statistical tools (e.g., Cochrane Q-test) to evaluate heterogeneity. Replicate conflicting experiments under standardized conditions, controlling for variables like pH and storage stability .

Q. What computational approaches predict this compound’s reactivity and stability under varying environmental conditions?

- Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites prone to oxidation. Molecular dynamics simulations assess thermal stability in solvent matrices. Validate predictions with accelerated aging studies (40°C/75% RH) and HPLC degradation profiling .

Q. Which methodologies evaluate this compound’s long-term stability in topical formulations?

- Design stability-indicating assays using International Council for Harmonisation (ICH) guidelines. Monitor degradation products via HPLC-UV at 254 nm. Perform stress testing under oxidative (H₂O₂), acidic (HCl), and photolytic (ICH Q1B) conditions. Kinetic modeling (Arrhenius equation) predicts shelf life .

Q. Methodological Notes

- Data Presentation : Tabulate raw data (e.g., NMR shifts, HPLC retention times) in supplementary materials, referencing them in the main text .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (IACUC) and report ethical approval IDs .

- Literature Gaps : Prioritize citations from the past five years, emphasizing understudied areas like this compound’s anti-inflammatory synergies .

属性

IUPAC Name |

2,7-dimethylthianthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)15-12-6-4-10(2)8-14(12)16-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXDSVSZEZHDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057962 | |

| Record name | Mesulfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-58-0 | |

| Record name | Mesulfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesulfen [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mesulfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesulfen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESULFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6V6W7WDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。